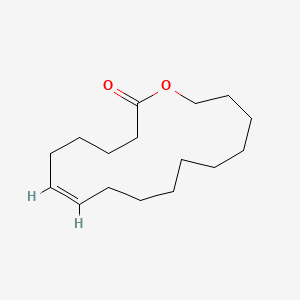

Oxacycloheptadec-7-en-2-one

Description

Properties

IUPAC Name |

(7Z)-1-oxacycloheptadec-7-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPDRYGIBLSHB-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCCCC(=O)OCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC/C=C\CCCCC(=O)OCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-50-2, 223104-08-3 | |

| Record name | omega-6-Hexadecenlactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-6-Hexadecenlactone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223104083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacycloheptadec-7-en-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxacycloheptadec-7-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .OMEGA.-6-HEXADECENLACTONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XNP9V5EVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalyst Systems

Schrock molybdenum alkylidenes (e.g., Mo1 ) are preferred for their ability to mediate RCM of dienes into large rings without side reactions. In a representative procedure, octacosa-6,22-diene undergoes RCM in polyalphaolefin (PAO 6) solvent at 110°C under vacuum (10⁻³ mbar), yielding Oxacycloheptadec-11-en-2-one with 67% efficiency. While this method targets the 11-en isomer, analogous protocols could be adapted for the 7-en variant by adjusting diene positioning.

| Parameter | Details |

|---|---|

| Catalyst | Mo1 (Schrock-type) |

| Temperature | 110°C |

| Pressure | 10⁻³ mbar |

| Solvent | PAO 6 |

| Yield | 67% |

Reaction Optimization

Key factors influencing RCM efficacy:

-

Substrate concentration : Dilute conditions (0.25 mol/kg) suppress oligomerization.

-

Catalyst loading : 2.6 mol% Mo1 achieves optimal turnover without byproduct formation.

-

Vacuum application : Facilitates ethylene removal, driving equilibrium toward cyclization.

Wittig Reaction and Cyclization

The Wittig pathway enables precise double bond placement through phosphonium ylide intermediates.

Phosphonium Salt Formation

6-Bromohexyl acetate reacts with triphenylphosphine in refluxing n-butanol to form a phosphonium salt, which subsequently undergoes Wittig coupling with methyl oxo-10-decanoate. This yields a 16-carbon diene precursor for lactonization.

Macrocyclization via Phase-Transfer Catalysis

Cyclization of the linear diene employs potassium carbonate and tetrabutylammonium bromide under reflux (115–120°C). Acidification and saponification steps isolate the crude lactone, which is purified via vacuum distillation (125–128°C at 0.2 mmHg). The final product contains 87% cis-isomer, demonstrating the method’s stereoselectivity.

| Parameter | Details |

|---|---|

| Cyclization agent | K₂CO₃ / TBAB |

| Temperature | 115–120°C |

| Pressure | Atmospheric |

| Yield | 60% (87% cis) |

DMC Catalyst Applications

Double metal cyanide (DMC) catalysts, known for polymerizing epoxides, show promise in lactone synthesis. Patent US10239995B2 details DMC activation using alkylene oxides (e.g., ethylene oxide) under CO₂ pressure (5–100 bar), though direct applications to this compound remain exploratory. Industrial scalability and low catalyst loadings (0.1–25 wt%) make this approach viable for high-volume production.

Comparative Analysis of Methods

The table below contrasts RCM, Wittig, and DMC-based strategies:

| Method | Catalyst | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| RCM | Mo1 | 67% | Moderate | Lab-scale |

| Wittig | K₂CO₃/TBAB | 60% | High (cis) | Pilot-scale |

| DMC | Zn₃[Co(CN)₆]₂ | N/A | Low | Industrial |

RCM excels in atom economy but requires expensive catalysts. The Wittig method offers superior stereocontrol but involves multi-step purification. DMC systems, while scalable, need further optimization for lactone synthesis.

Industrial Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and reproducibility. Continuous flow reactors, as described in DMC protocols, enable precise temperature and pressure control, reducing batch variability . Solvent recovery systems and automated distillation units enhance throughput, critical for fragrance industry demands.

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-7-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring into a diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Substituted lactones.

Scientific Research Applications

Fragrance Industry

One of the primary applications of oxacycloheptadec-7-en-2-one is in the fragrance industry . It is widely used as an odorant due to its appealing scent profile, which resembles that of natural musk. The compound's pleasant aroma makes it suitable for incorporation into perfumes, cosmetics, and personal care products.

Key Features:

- Odor Profile: Characterized by a sweet, musky scent.

- Usage: Commonly found in high-end perfumes and scented products.

Research has indicated that this compound possesses several biological activities that warrant further investigation:

- Safety Profile: Studies have assessed its safety as a fragrance ingredient, concluding it has a low potential for skin irritation and sensitization when used at recommended concentrations.

- Potential Therapeutic Applications: Some derivatives of this compound have shown promising interactions with biological targets related to cancer therapy. This suggests potential applications in medicinal chemistry for developing anticancer agents.

The safety profile of this compound has been rigorously evaluated through various toxicological studies:

- Genotoxicity Studies: Research indicates that this compound does not present significant genotoxic risks under standard testing conditions .

- Repeated Dose Toxicity: In studies involving repeated doses in animal models, no significant adverse effects were observed up to the highest tested doses, indicating a favorable safety margin for use in consumer products .

Regulatory Considerations

Due to its widespread use in consumer products, this compound is subject to regulatory assessments to ensure safety for human health:

Mechanism of Action

The mechanism of action of Oxacycloheptadec-7-en-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ambrettolide with three structurally related compounds:

Structural and Functional Comparison

Key Findings

Ring Size and Odor Strength: Ambrettolide’s 17-membered lactone ring optimizes musk intensity, whereas smaller rings (e.g., Globalide’s 14-membered ring) produce weaker scents . Muscone (15-membered ketone) and Civetone (17-membered ketone) demonstrate that ketone-based macrocycles yield animalic nuances, contrasting with Ambrettolide’s sweeter, soapy notes .

Lipophilicity and Persistence: Ambrettolide’s high logP (5.56) enhances its longevity on skin compared to Muscone (logP ~4.5) but increases its allergenic risk .

Safety Profiles: Ambrettolide’s 3.4% sensitization rate underscores its status as a moderate allergen, unlike Muscone, which is rarely associated with allergic reactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | 7779-50-2 | 252.39 | -20 (liquid) | 153–155 (0.1 mmHg) | Insoluble |

| Muscone | 541-91-3 | 238.41 | -15 | 328 | Slightly soluble |

| Civetone | 542-46-1 | 250.45 | 31–32 | 342 | Insoluble |

Table 2: Regulatory Status

Biological Activity

Oxacycloheptadec-7-en-2-one, also known as (7E)-1-oxacycloheptadec-7-en-2-one , is a macrocyclic lactone characterized by its unique cyclic structure, which includes a seven-membered lactone ring and a double bond at the seventh position. Its molecular formula is with a molecular weight of approximately 252.39 g/mol. This compound has garnered attention not only for its applications in the fragrance industry but also for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural complexity of this compound contributes to its various biological activities. The compound's unique features can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.39 g/mol |

| Structure | Macrocyclic lactone with a seven-membered ring and a double bond at C7 |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its safety as a fragrance ingredient and its potential therapeutic applications. Key areas of investigation include:

- Safety Profile : Studies have evaluated the compound's potential for skin irritation, sensitization, and phototoxicity. Findings indicate that it possesses a favorable safety profile when used within recommended concentrations, showing low potential for causing skin irritation or sensitization .

- Anticancer Properties : Some derivatives of this compound have been investigated for their interactions with biological targets related to cancer therapy. Preliminary studies suggest that these derivatives may exhibit anticancer properties, warranting further exploration into their medicinal applications .

- Fragrance Industry Applications : The compound is widely utilized in the fragrance industry due to its appealing scent profile. It has been classified under macrocyclic lactones and ketones, which are commonly used as odorants in various cosmetic products .

Case Study 1: Skin Irritation Assessment

A study conducted to assess the skin irritation potential of this compound found that at concentrations typically used in fragrances, the compound did not induce significant irritation or sensitization in human subjects. This reinforces its safety for use in cosmetic formulations .

Case Study 2: Anticancer Activity of Derivatives

Research exploring the anticancer properties of this compound derivatives revealed promising results. Certain derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other macrocyclic lactones, which influences its chemical behavior and biological activity. Below is a comparison with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Oxacycloheptadec-10-en-2-one | Different double bond position; used similarly in fragrances | |

| 1-Oxacycloheptadec-9-en-2-one | Varying double bond position; potential applications in synthesis | |

| 10-Methyl-1-oxacyclopentadec-9-en-2-one | Methyl substitution alters physical properties; fragrance applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.